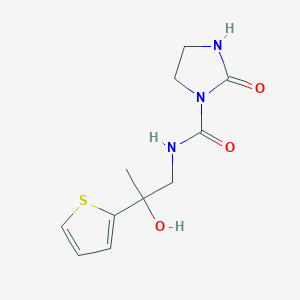

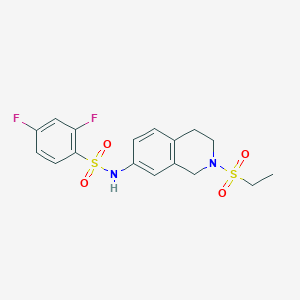

![molecular formula C15H21NO7S B2754095 Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate CAS No. 343832-73-5](/img/structure/B2754095.png)

Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” involves several stages. The first stage involves the reaction of methyl (3,4-dimethoxyphenyl)acetate with sulfuric acid and acetic anhydride. The second stage involves the reaction with potassium acetate in ethanol. The final stage involves the reaction with morpholine .Molecular Structure Analysis

The molecular structure of “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” is represented by the formula C15H21NO7S . The InChI Code for this compound is not available .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” include the reaction of methyl (3,4-dimethoxyphenyl)acetate with sulfuric acid and acetic anhydride, followed by a reaction with potassium acetate in ethanol, and finally a reaction with morpholine .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” include a molecular weight of 359.40 . The boiling point and other physical properties are not available .Wissenschaftliche Forschungsanwendungen

Heterocyclic Scaffold Synthesis

Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate and its derivatives serve as key intermediates in the synthesis of heterocyclic scaffolds. For instance, they have been used in the design of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, demonstrating its potential as a "chemical multitalent." This compound was synthesized through photoinduced one-electron reductive β-activation, leading to stereoselective CC bond formation. Its transformation into valuable heterocyclic building blocks underscores its significance in creating compounds with potential pharmaceutical applications (Pandey, Gaikwad, & Gadre, 2012).

Platinum(II) Complexes in DNA Interaction

Research into platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline revealed the relationship between molecular structure and biological activity. These complexes, including variants with methylated phenanthroline, have shown significant biological activity, evidenced by cytotoxicity assays against the L1210 Murine leukemia cell line. Their interaction with DNA, characterized by binding constants determined through spectroscopic methods, highlights their potential in therapeutic applications, particularly in targeting cancer cells (Brodie, Collins, & Aldrich-Wright, 2004).

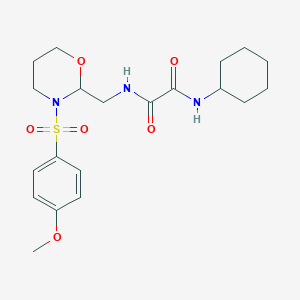

Morpholine Derivatives as Antagonists

Structural optimization of morpholine acetals has led to the discovery of potent human neurokinin-1 (hNK-1) receptor antagonists. These compounds, including 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine, have demonstrated remarkable potency and long-acting effects as hNK-1 receptor antagonists. Their ability to displace Substance P from hNK-1 receptors, combined with favorable pharmacokinetic properties, positions them as promising candidates for treating pain, emesis, and psychiatric disorders (Hale et al., 1998).

Ionic Liquids for Biomass Solvent Applications

Innovative research into morpholinium-based ionic liquids, such as those incorporating morpholinium acetate, has explored their use in pretreating lignocellulosic biomass for ethanol production. These ionic liquids offer advantages in terms of lower toxicity and cost compared to traditional solvents. Their effectiveness in enhancing the enzymatic hydrolysis of pretreated materials demonstrates their potential as environmentally friendly solvents for biomass processing, contributing to the development of sustainable biofuel production technologies (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).

Safety And Hazards

The safety information for “Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate” includes several precautionary statements. It is advised to avoid contact with air and water due to the potential for violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture. The container should be kept tightly closed and only in its original container. It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact during pregnancy/while nursing .

Eigenschaften

IUPAC Name |

methyl 2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7S/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCLKJTZHKSWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)